Scytonemin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

UV Protection and Antioxidant Activity

Scytonemin is well-known for its ability to shield cyanobacteria from harmful ultraviolet (UV) radiation. Its structure allows it to absorb UVA rays effectively, protecting the cells from DNA damage and other detrimental effects []. Studies have shown it can block up to 90% of UVA radiation []. Additionally, research suggests scytonemin exhibits antioxidant properties, further contributing to cellular protection [].

Potential as a Sunscreen Ingredient

Scytonemin's UV-protective properties have sparked interest in its potential as a natural sunscreen ingredient. Research suggests it could be a valuable addition to sunscreens, offering broad-spectrum UVA protection []. However, further studies are needed to determine its safety, efficacy in formulations, and potential for large-scale production.

Bioremediation Applications

Scytonemin-producing cyanobacteria are being explored for their potential role in bioremediation, particularly in saline environments. These bacteria can tolerate harsh conditions and contribute to soil improvement while producing scytonemin []. Further research is needed to determine the feasibility and efficiency of this approach.

Scytonemin is a unique dimeric indolic-phenolic alkaloid predominantly synthesized by certain cyanobacteria, particularly within the genera Nostoc and Lyngbya. This compound is characterized by its yellow-brown color and lipophilic nature, allowing it to accumulate in the extracellular polysaccharide sheath of cyanobacterial cells. Scytonemin plays a critical role as a photoprotective agent, absorbing ultraviolet-A radiation (315-400 nm) and thereby shielding the organism from potential UV-induced damage. It can constitute up to 5% of the dry weight of cyanobacterial cultures and is essential for survival in high UV environments, such as microbial mats found in extreme habitats .

The biosynthesis of scytonemin involves several enzymatic steps that transform simple precursors into the complex structure of scytonemin. The primary precursors are tryptophan and para-hydroxyphenylpyruvate, which are derived from the shikimate pathway. The biosynthetic pathway includes:

- Oxidative Deamination: Tryptophan is converted into indole-3-pyruvic acid by the enzyme ScyB.

- Acyloin Coupling: Indole-3-pyruvic acid is coupled with para-hydroxyphenylpyruvate by ScyA, leading to a β-keto acid intermediate.

- Cyclization and Decarboxylation: The β-keto acid undergoes cyclization and decarboxylation via ScyC to form a tricyclic ketone.

- Dimerization: Finally, oxidative dimerization occurs in the periplasm, catalyzed by ScyE, resulting in the formation of scytonemin from its monomeric form .

Scytonemin exhibits significant biological activities beyond its role as a photoprotective agent. It has been shown to possess antioxidant properties, scavenging reactive oxygen species generated under UV stress. Additionally, recent studies suggest potential anticancer effects, indicating that scytonemin may inhibit the growth of cancerous cells . Its ability to absorb UV light effectively protects not only the cyanobacteria but also contributes to the stability of other organisms within microbial mats.

- Natural Extraction: Scytonemin can be extracted from cyanobacterial cultures using organic solvents.

- Total Synthesis: Recent advancements have led to successful total syntheses of scytonemin using organic chemistry techniques that mimic its natural biosynthesis . These synthetic routes often involve complex multi-step processes that recreate the dimeric structure.

Scytonemin has various applications due to its unique properties:

- Sunscreen Formulations: Its ability to absorb UV radiation makes it an attractive candidate for incorporation into sunscreen products.

- Pharmaceuticals: The antioxidant and potential anticancer properties position scytonemin as a subject of interest in drug development.

- Biotechnological Uses: Metabolic engineering approaches aim to enhance scytonemin production in cyanobacteria for sustainable applications in cosmetics and health products .

Research on scytonemin's interactions focuses on its role in protecting cellular components against UV radiation and oxidative stress. Studies have demonstrated that scytonemin can modulate gene expression related to stress responses in cyanobacteria, enhancing their survival under harsh environmental conditions . Further investigation into its interactions with other cellular components and environmental factors is ongoing.

Scytonemin is often compared with other photoprotective compounds produced by marine organisms, particularly mycosporine-like amino acids (MAAs). Below is a comparison highlighting its uniqueness:

| Compound | Source | Structure Type | UV Absorption Range | Unique Features |

|---|---|---|---|---|

| Scytonemin | Cyanobacteria | Dimeric indolic-phenolic alkaloid | 315-400 nm | Accumulates in extracellular sheath; strong antioxidant properties |

| Mycosporine-like Amino Acids | Algae and some fungi | Small amino acid derivatives | 310-362 nm | Water-soluble; primarily protect against UV without dimerization |

| Carotenoids | Plants and algae | Tetraterpenoids | 400-520 nm | Lipophilic; provide coloration and photosynthetic protection |

Scytonemin's unique dimeric structure, combined with its specific accumulation strategy within cyanobacterial sheaths, distinguishes it from other photoprotective compounds like mycosporine-like amino acids and carotenoids .

Structural Elucidation and Chemical Formula

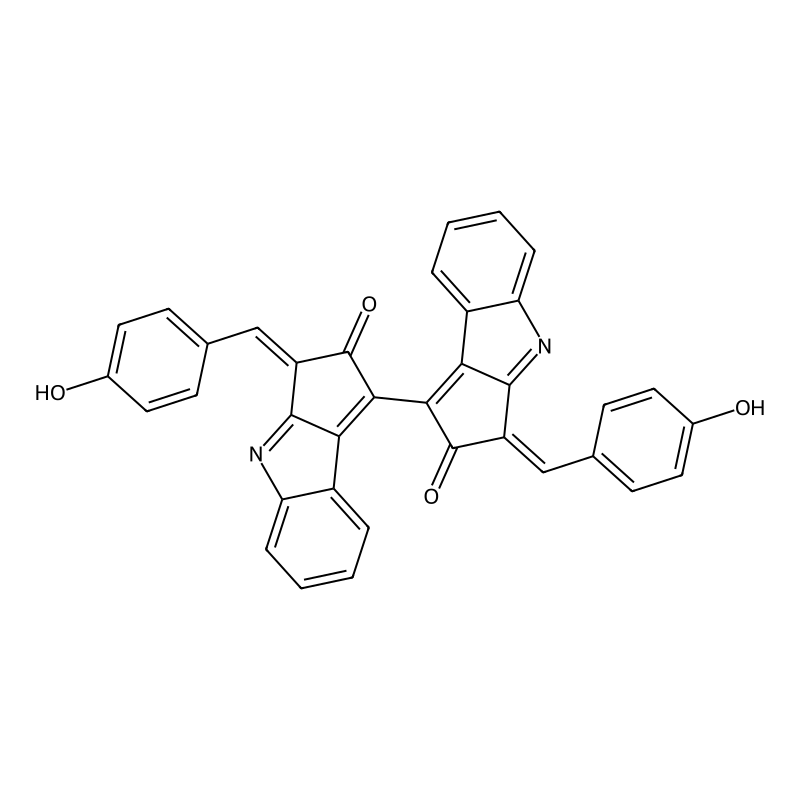

Scytonemin is a dimeric alkaloid pigment characterized by a unique homodimeric core structure consisting of two 1,1'-linked cyclopent[b]indole-2(1H)-ones [1]. The compound has the molecular formula C₃₆H₂₀N₂O₄ with a molecular weight of 544.6 g/mol and an exact mass of 544.14230712 Da [27]. The structure was first elucidated in 1993 by Proteau and colleagues, over 100 years after its initial discovery in 1849 by Swiss botanist Carl Nägeli [2].

The structural framework of scytonemin consists of two identical condensation products of tryptophanyl- and tyrosyl-derived subunits linked through a carbon-carbon bond [2]. The parent skeleton comprising eight rings has been designated the "scytoneman skeleton" [24]. Each half of the dimer features a tricyclic system with 4-hydroxybenzylidene substituents at the 3-positions of the fused cyclopenta[b]indole framework [20].

Table 1: Fundamental Molecular Properties of Scytonemin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₂₀N₂O₄ | [1] [27] |

| Molecular Weight | 544.6 g/mol | [1] [27] |

| Exact Mass | 544.14230712 Da | [27] |

| CAS Number | 152075-98-4 | [1] [27] |

| Appearance | Brown solid | [2] |

| Solubility in DMSO | 25 mg/ml | [2] |

The compound exists in two interconvertible forms depending on redox conditions [2] [31]. In its oxidized state, which is the predominant form in living cyanobacteria, scytonemin appears as a yellow-brown pigment that is insoluble in water and only slightly soluble in organic solvents such as pyridine [2]. The reduced form exhibits a bright red color and demonstrates greater solubility in organic solvents [2] [31].

The structural configuration includes a dihedral angle of approximately 90 degrees between the two chromophores in the oxidized state, which prevents steric repulsion and allows for free rotation [31]. This configuration results in weak electronic interaction between the two halves of the molecule [31]. In contrast, the reduced state features alternating connections of indole and benzene rings through double bonds, expanding π-conjugation through increased planarity [31].

Spectroscopic Properties

Scytonemin exhibits distinctive spectroscopic characteristics that enable its identification and quantification in biological samples. The compound demonstrates broad and strong absorption across the ultraviolet and visible spectrum regions [4] [19].

Table 2: Spectroscopic Absorption Characteristics of Scytonemin

| Spectral Region | Wavelength (nm) | Environment | Molar Absorptivity | Reference |

|---|---|---|---|---|

| In vivo maximum | 370 | Living cells | - | [2] [4] |

| In vitro maximum | 384 | DMSO | 16,200 M⁻¹cm⁻¹ | [12] |

| In vitro maximum | 252 | DMSO | - | [2] [4] |

| Secondary peaks | 212, 278, 300 | - | - | [2] |

The ultraviolet-visible absorption spectrum reveals major absorption in the ultraviolet-C region with a lambda maximum of 250 nanometers, significant absorption in the ultraviolet-B range (280-320 nanometers), and strong absorption in the ultraviolet-A-violet-blue spectral region (325-425 nanometers) [4]. The in vivo maximum absorption occurs at 370 nanometers, while in vitro studies demonstrate maximum absorption at 386 nanometers with additional peaks at 252 nanometers [4] [12].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation. Proton nuclear magnetic resonance data for scytonemin in acetone-d₆ shows characteristic signals: δ 8.77 (d, 4H, J = 7.9 Hz), 7.66–7.62 (m, 6H), 7.59 (dd, 2H, J = 7.4, 7.4 Hz), 7.23 (dd, 2H, J = 7.6, 7.6 Hz), 7.07 (d, 4H, J = 8.2 Hz) [12]. The reduced form of scytonemin exhibits distinct nuclear magnetic resonance characteristics with signals at δ 10.75 (br s, 2H), 7.77 (d, 4H, J = 8.2 Hz), 7.76 (d, 2H, J = 7.1 Hz), and other characteristic peaks [12].

Raman spectroscopy reveals distinctive vibrational characteristics that serve as unique molecular fingerprints [18]. The Raman spectrum shows four distinctive bands that serve as unique indicators for the compound, with the most prominent feature occurring at wavenumber 1590 cm⁻¹ [18]. These spectroscopic signatures are sufficiently conspicuous to enable detection in mixed biomolecular pools of undisturbed natural microbial communities [18].

Mass spectrometry analysis using matrix-assisted laser desorption/ionization time-of-flight techniques demonstrates a monoisotopic mass at m/z 546, with smaller peaks at m/z 547 and 548 representing natural abundance ¹³C incorporation [13]. Ion trap liquid chromatography/mass spectrometry analysis confirms the compound identity through characteristic fragmentation patterns [15].

Recent Structural Revisions (Scytonemin Imine)

Recent investigations have led to significant structural revisions regarding scytonemin imine, previously considered a biosynthetic marker for cyanobacteria exposed to intense light conditions [5]. Advanced analytical techniques including one-dimensional and two-dimensional nuclear magnetic resonance, Q-TOF mass spectrometry, confirmatory synthesis, and density functional theory calculations have revealed that scytonemin imine is actually a cyclic hydropyrrolo[2,3-b]indole rather than the previously proposed primary imine structure [5].

The structural reassignment demonstrates that scytonemin undergoes conversion to scytonemin imine under mild conditions involving ammonia and acetone exposure [5]. This transformation suggests that the imine adduct may represent an artifact of isolation procedures rather than a naturally occurring biosynthetic intermediate [5]. However, these findings also indicate that this artifact may reveal a previously unrecognized in-vivo state of scytonemin that becomes released upon condensation with acetone [5].

Table 3: Spectroscopic Properties of Scytonemin Imine

| Parameter | Wavelength (nm) | Characteristic |

|---|---|---|

| UV/Visible absorption | 237 | Primary peak |

| UV/Visible absorption | 366 | Secondary peak |

| UV/Visible absorption | 437 | Tertiary peak |

| UV/Visible absorption | 564 | Quaternary peak |

The revised structural understanding reveals a new chromism within the scytonemin scaffold, supporting the hypothesis that biogenic scytonemin analogs may function to filter visible light for photosynthesis regulation and protection against reactive oxygen species-mediated photodamage during high light exposure or desiccation [5]. This chromatic transformation highlights the structural adaptability of scytonemin and provides insights into its protective role in both ancient and modern cyanobacteria [5].

The mahogany-colored scytonemin imine exhibits ultraviolet and visible spectrum characteristics with absorption maxima at 237, 366, 437, and 564 nanometers, suggesting functions beyond simple ultraviolet screening [16]. These findings have implications for understanding microbial adaptation to extreme environments and the evolutionary significance of scytonemin-related compounds [5].

Physicochemical Stability in Natural Environments

Scytonemin demonstrates remarkable physicochemical stability under various environmental stress conditions, contributing to its effectiveness as a protective biomolecule and its utility as a biomarker in paleoclimatological studies [9] [10]. The compound exhibits exceptional resistance to multiple abiotic stressors including ultraviolet radiation, elevated temperatures, and oxidative conditions [9] [10].

Table 4: Stability Profile of Scytonemin Under Environmental Stress Conditions

| Stress Condition | Duration | Stability | Reference |

|---|---|---|---|

| UV-B radiation (0.78 W·m⁻²) | 1 hour | High stability | [9] |

| Heat treatment (60°C) | 1 hour | High stability | [9] |

| Hydrogen peroxide (0.25%) | 1 hour | Moderate stability | [9] [10] |

| UV-A radiation (5 W·m⁻²) | 50 days | 84% retention | [9] |

| Visible light (55 W·m⁻²) | 50 days | 93% retention | [9] |

Long-term stability studies reveal that approximately 84% of scytonemin content remains intact in desiccated Nostoc punctiforme cells after nearly two months of constant exposure to ultraviolet-A radiation [10]. Under visible light exposure conditions of 55 watts per square meter for 50 days, 93% of the original scytonemin content is preserved, while chlorophyll-a content decreases to undetectable levels by day 10 under both visible and ultraviolet-A conditions [9].

The compound demonstrates variable photostability depending on solvent environment [11]. Comparative studies using solar simulation systems show that scytonemin and its derivatives exhibit more rapid photoinduced decay compared to commercial ultraviolet-screening agents [11]. However, photostability can be modulated by solvent selection, with protic solvents such as ethanol providing the most stabilizing environment [11].

Scytonemin exhibits limited solubility in aqueous systems but demonstrates solubility in various organic solvents [9]. The compound dissolves readily in lipids and shows solubility in N,N-dimethylformamide and polyvinylpyrrolidone K30 aqueous solutions [9]. Standard extraction procedures utilize solvents including 100% acetone, 100% ethyl acetate, 100% acetonitrile, 80% tetrahydrofuran, and methanol:ethyl acetate mixtures [9].

The exceptional environmental stability of scytonemin is evidenced by its preservation in sedimentary records [9]. Lake sedimentary studies demonstrate the compound's resistance to degradation processes, while abundant preservation in deep sea sediments indicates resistance to degradation during erosion and transport [9] [23]. This stability profile establishes scytonemin as a significant biomarker for paleoclimatological reconstructions and studies of terrestrial extreme environments [9] [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zhang G, Zhang Z, Liu Z. Polo-like kinase 1 is overexpressed in renal cancer and participates in the proliferation and invasion of renal cancer cells. Tumour Biol. 2013 Jun;34(3):1887-94. doi: 10.1007/s13277-013-0732-0. Epub 2013 Mar 14. PubMed PMID: 23494182.

3: Zhang Z, Zhang G, Kong C. High expression of polo-like kinase 1 is associated with the metastasis and recurrence in urothelial carcinoma of bladder. Urol Oncol. 2013 Oct;31(7):1222-30. doi: 10.1016/j.urolonc.2011.11.028. Epub 2011 Dec 20. PubMed PMID: 22192978.

4: Duan Z, Ji D, Weinstein EJ, Liu X, Susa M, Choy E, Yang C, Mankin H, Hornicek FJ. Lentiviral shRNA screen of human kinases identifies PLK1 as a potential therapeutic target for osteosarcoma. Cancer Lett. 2010 Jul 28;293(2):220-9. doi: 10.1016/j.canlet.2010.01.014. Epub 2010 Feb 9. PubMed PMID: 20144850.

5: Zhang Z, Su WH, Feng C, Yu DH, Cui C, Xu XY, Yu BZ. Polo-like kinase 1 may regulate G2/M transition of mouse fertilized eggs by means of inhibiting the phosphorylation of Tyr 15 of Cdc2. Mol Reprod Dev. 2007 Oct;74(10):1247-54. PubMed PMID: 17342725.

6: McInnes C, Mezna M, Fischer PM. Progress in the discovery of polo-like kinase inhibitors. Curr Top Med Chem. 2005;5(2):181-97. Review. PubMed PMID: 15853646.